2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid
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Overview
Description
2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid is an organic compound with a complex structure, featuring a nitro group, a piperidine ring, and a benzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group. This is followed by the introduction of the piperidine ring through a substitution reaction. The final step involves the formation of the benzoyl group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-(piperidin-1-yl)benzoic acid
- 4-(piperidin-1-yl)benzoic acid
- 2-(4-piperidin-1-ylbenzoyl)benzoic acid
Uniqueness
2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18(14-6-2-3-7-15(14)19(23)24)13-8-9-16(17(12-13)21(25)26)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLIZVYEMQQCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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